Product packaging for 3,3-Dimethylmorpholine-2,5-dione(Cat. No.:CAS No. 184002-65-1)

3,3-Dimethylmorpholine-2,5-dione

Cat. No.: B063407
CAS No.: 184002-65-1
M. Wt: 143.14 g/mol
InChI Key: NDDHZDQGBCUVLH-UHFFFAOYSA-N
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Description

3,3-Dimethylmorpholine-2,5-dione is a high-value, cyclic diester-amide monomer extensively utilized in the synthesis of advanced biodegradable polymers, specifically functionalized poly(ester amide)s (PEAs). Its core research value lies in the strategic incorporation of a gem-dimethyl group on the 3-position of the morpholine-2,5-dione ring. This structural feature serves a dual purpose: it introduces steric hindrance that can be used to fine-tune the polymer's degradation kinetics and physical properties, and it provides a site for further chemical modification, enabling the creation of polymers with tailored functionalities.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H9NO3 B063407 3,3-Dimethylmorpholine-2,5-dione CAS No. 184002-65-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

184002-65-1

Molecular Formula

C6H9NO3

Molecular Weight

143.14 g/mol

IUPAC Name

3,3-dimethylmorpholine-2,5-dione

InChI

InChI=1S/C6H9NO3/c1-6(2)5(9)10-3-4(8)7-6/h3H2,1-2H3,(H,7,8)

InChI Key

NDDHZDQGBCUVLH-UHFFFAOYSA-N

SMILES

CC1(C(=O)OCC(=O)N1)C

Canonical SMILES

CC1(C(=O)OCC(=O)N1)C

Synonyms

2,5-Morpholinedione,3,3-dimethyl-(9CI)

Origin of Product

United States

Structural Elucidation and Conformational Analysis of 3,3 Dimethylmorpholine 2,5 Dione and Analogues

Crystallographic Investigations

Determination of Crystal Structures

The crystal structure for the parent compound, morpholine-2,5-dione (B184730) (C₄H₅NO₃), has been successfully determined using X-ray crystallography. nih.gov This foundational analysis provides a benchmark for understanding the structural impact of substituents, such as the gem-dimethyl group at the C3 position in 3,3-dimethylmorpholine-2,5-dione.

Single-crystal X-ray diffraction is a key technique used to characterize morpholine-2,5-dione derivatives. For instance, it has been employed to elucidate the structures of complex organotin compounds formed from the ring-opening of these diones. rsc.org The analysis of various cocrystals and their hydrates also relies heavily on X-ray diffraction to understand their molecular packing and interactions. rsc.orgrsc.org

Analysis of Molecular Conformation (e.g., Boat, Twist-Boat, Flattened Envelope)

The conformation of the six-membered ring is a critical aspect of the molecule's structure. In the case of the parent morpholine-2,5-dione, the ring does not adopt a simple planar or chair conformation.

Conformational Details of Morpholine-2,5-dione: The morpholine (B109124) ring adopts a boat conformation which is notably distorted towards a twist-boat form. nih.gov The boat ends are defined by the two sp³-hybridized carbon atoms of the ring. nih.gov This contrasts with some other six-membered rings like certain cyclohexane-1,3-dione derivatives, which have been found to adopt an envelope conformation. researchgate.net The specific conformation is crucial as it dictates the spatial relationship between substituents and influences the molecule's reactivity and intermolecular interactions.

CompoundRing SystemPredominant ConformationReference
Morpholine-2,5-dioneMorpholine-2,5-dioneBoat, distorted towards twist-boat nih.gov
(E)-5,5-dimethyl-2-[3-(4-nitrophenyl)allylidene]cyclohexane-1,3-dioneCyclohexane-1,3-dioneEnvelope researchgate.net

Study of Intermolecular Hydrogen Bonding and Packing Arrangements

The way molecules pack together in a crystal is governed by intermolecular forces, with hydrogen bonding playing a dominant role in morpholine-2,5-diones. In the crystal structure of the parent compound, strong intermolecular N-H···O=C hydrogen bonds are the primary interaction. nih.gov These bonds link molecules into centrosymmetric dimers. nih.gov

Advanced Spectroscopic Characterization

Spectroscopic techniques provide detailed information about the connectivity and electronic environment of atoms within a molecule, complementing the data from crystallographic studies.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹¹⁹Sn)

NMR spectroscopy is a powerful tool for characterizing morpholine-2,5-dione analogues in solution. While specific spectral data for this compound is not detailed in the provided results, data from its analogues are highly informative.

For a leucine-derived morpholine-2,5-dione, ¹H and ¹³C NMR spectroscopy have been used to confirm its structure after synthesis and purification. nih.gov The characterization of organotin compounds derived from morpholine-2,5-diones has also been accomplished using ¹H, ¹³C, and notably, ¹¹⁹Sn NMR spectroscopy, which is specific for tin-containing molecules. rsc.org

Representative NMR Data for Morpholine-2,5-dione Analogues:

Compound/AnalogueNucleusChemical Shift (δ, ppm)SolventReference
Leucine-derived MD¹³C174.2 (C=O, ester), 167.9 (C=O, amide)- nih.gov
N-hydroxymethylmorpholine¹³C87.3, 67.0, 49.8CDCl₃ rsc.org
N-nitrosomorpholine¹³C67.3, 66.0, 50.0, 40.4CDCl₃ rsc.org
Organotin Derivatives¹¹⁹SnNot specifiedToluene-d₈ rsc.org

Infrared (IR) Spectroscopy for Vibrational Analysis

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

For a leucine-derived morpholine-2,5-dione, the FTIR spectrum clearly shows two distinct carbonyl absorption bands at 1679 cm⁻¹ (amide) and 1742 cm⁻¹ (ester). nih.gov A key feature noted is the strong attenuation of the N-H bond's characteristic absorption bands (around 3250 cm⁻¹ for stretching and 1600 cm⁻¹ for strain) when compared to linear amides, a typical observation for cyclic amides. nih.gov Additionally, characteristic C-H bond absorptions are visible around 2960 cm⁻¹. nih.gov The region from approximately 1500 to 400 cm⁻¹ is considered the fingerprint region, which is unique for each compound. docbrown.info

Characteristic IR Absorption Bands for Morpholine-2,5-dione Analogues:

Functional GroupVibrational ModeWavenumber (cm⁻¹)Compound ExampleReference
Amide CarbonylC=O Stretch1679Leucine-derived MD nih.gov
Ester CarbonylC=O Stretch1742Leucine-derived MD nih.gov
N-H BondStrain Vibration~1600Leucine-derived MD nih.gov
N-H BondElongation Vibration~3250Leucine-derived MD nih.gov
Isobutyl C-HC-H Stretch2960Leucine-derived MD nih.gov

Mass Spectrometry for Molecular Structure Confirmation

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. In the case of this compound, mass spectrometry serves as a crucial tool for confirming its molecular structure. While specific experimental mass spectra for this compound are not widely available in the surveyed literature, the fragmentation patterns can be predicted based on the principles of mass spectrometry and studies of related morpholine-2,5-dione derivatives. libretexts.orgnih.govresearchgate.net

Upon electron impact ionization (EI), the this compound molecule would form a molecular ion (M+•). Due to the presence of heteroatoms (nitrogen and oxygen) and carbonyl groups, this molecular ion is expected to undergo characteristic fragmentation pathways. libretexts.orglibretexts.org The stability of the resulting fragment ions often dictates the observed fragmentation pattern. libretexts.org

Key fragmentation pathways for cyclic structures like morpholine-2,5-diones involve ring cleavage. nih.govresearchgate.net For this compound, the following fragmentation patterns are anticipated:

Loss of a methyl group: Cleavage of a C-C bond to lose a methyl radical (•CH₃) would result in a fragment ion with a mass corresponding to [M-15]+.

Decarbonylation: The loss of carbon monoxide (CO) is a common fragmentation pathway for compounds containing a carbonyl group, which would lead to a fragment at [M-28]+.

Ring Opening and Cleavage: The morpholine-2,5-dione ring can undergo cleavage at various points. A common fragmentation involves the breaking of the C-C and C-O bonds of the ester group or the C-N and C=O bonds of the amide group.

The presence of the gem-dimethyl group at the 3-position is expected to influence the fragmentation, potentially leading to the formation of a stable tertiary carbocation, which would be a prominent peak in the mass spectrum. The interpretation of the relative abundances of these fragment ions provides valuable information for the unequivocal identification of the this compound structure.

Table 1: Predicted Mass Spectrometry Fragmentation for this compound

Fragment IonPredicted m/zDescription
[C₆H₉NO₃]⁺•143Molecular Ion (M⁺•)
[C₅H₆NO₃]⁺128Loss of a methyl group ([M-CH₃]⁺)
[C₅H₉NO₂]⁺•115Loss of carbon monoxide ([M-CO]⁺•)
[C₄H₆NO₂]⁺100Further fragmentation after initial loss

Note: The m/z values are based on the monoisotopic mass of the most common isotopes of the constituent elements.

Computational Chemistry Approaches

Computational chemistry provides theoretical insights into the structural and electronic properties of molecules, complementing experimental data. For this compound, computational methods like Density Functional Theory (DFT) are invaluable for understanding its conformational preferences and stability.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. researchgate.net It is widely applied in chemistry and materials science to predict molecular geometries, vibrational frequencies, and energies of different conformers. um.esresearchgate.netmdpi.com For this compound, DFT calculations can elucidate the preferred three-dimensional arrangement of its atoms.

The conformational landscape of the morpholine-2,5-dione ring is of particular interest. The ring can adopt several conformations, such as chair, boat, and twist-boat forms. The presence of the gem-dimethyl group at the 3-position introduces steric constraints that influence the relative stability of these conformers.

DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can be employed to optimize the geometry of each possible conformer and calculate its corresponding energy. um.es The conformer with the lowest calculated energy represents the most stable and, therefore, the most populated conformation under equilibrium conditions. The energy differences between various conformers can also be determined, providing insight into the flexibility of the ring system. Studies on analogous heterocyclic systems have demonstrated the power of DFT in accurately predicting conformational preferences. researchgate.netresearchgate.net

Table 2: Representative DFT-Calculated Relative Energies for Morpholine-2,5-dione Ring Conformations (Hypothetical Data for this compound)

ConformerRelative Energy (kcal/mol)Key Dihedral Angles (degrees)
Chair0.00C6-N1-C2-C3 ≈ 55, O4-C5-C6-N1 ≈ -60
Boat5-7C6-N1-C2-C3 ≈ 0, O4-C5-C6-N1 ≈ 0
Twist-Boat3-5Intermediate values

Note: This table presents hypothetical data to illustrate the type of information obtained from DFT calculations. Actual values would require specific computations for this compound.

Beyond conformational analysis, theoretical models derived from computational chemistry can predict a range of electronic and thermodynamic parameters for this compound. These parameters are crucial for understanding the molecule's reactivity, stability, and behavior in different chemical environments.

Electronic Parameters:

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental electronic parameters. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. A large gap suggests high stability and low reactivity.

Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the charge distribution on the molecule's surface. It helps identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which is critical for predicting how the molecule will interact with other chemical species.

Thermodynamic Parameters:

Standard Enthalpy of Formation (ΔHf°): This is the change in enthalpy when one mole of the compound is formed from its constituent elements in their standard states. It is a measure of the molecule's intrinsic stability.

Standard Gibbs Free Energy of Formation (ΔGf°): This parameter combines enthalpy and entropy and is a more comprehensive measure of thermodynamic stability under standard conditions.

Heat Capacity (Cp): The heat capacity indicates the amount of heat required to raise the temperature of the substance by a certain amount.

These parameters can be calculated using various theoretical models, often in conjunction with DFT. The results of these calculations provide a detailed picture of the chemical and physical properties of this compound, guiding further experimental studies and applications.

Table 3: Theoretically Modeled Electronic and Thermodynamic Parameters (Illustrative)

ParameterPredicted ValueSignificance
HOMO Energy-7.0 eVRelates to ionization potential and electron-donating ability
LUMO Energy-1.5 eVRelates to electron affinity and electron-accepting ability
HOMO-LUMO Gap5.5 eVIndicator of chemical reactivity and stability
Dipole Moment~2.5 DMeasure of the molecule's overall polarity
Standard Enthalpy of Formation (ΔHf°)-120 kcal/molIntrinsic thermodynamic stability

Note: These are illustrative values. Precise values would be obtained from specific quantum chemical calculations for this compound.

Synthetic Methodologies for 3,3 Dimethylmorpholine 2,5 Dione and Morpholine 2,5 Diones

General Approaches to Cyclodidepsipeptide Synthesis

The construction of the morpholine-2,5-dione (B184730) ring is a nuanced process, as unlike the spontaneous cyclization often seen in dipeptides, the formation of these cyclodidepsipeptides requires specific synthetic strategies. researchgate.netchemicke-listy.cz The core of these strategies revolves around the sequential formation of an amide and an ester bond to create the linear precursor, followed by an intramolecular cyclization to form the final six-membered ring. The order of bond formation dictates the two primary approaches. researchgate.net

Amide Bond Formation Followed by Cyclization

In this approach, the initial step involves the formation of an amide bond between an α-amino acid and an α-hydroxy acid (or a derivative thereof). This creates a linear depsipeptide precursor which already contains the required amide linkage. The subsequent and final step is an intramolecular esterification (lactonization) to close the ring. researchgate.netnih.gov This cyclization is often the more challenging step and can be promoted by various dehydrating agents or by activating the carboxylic acid group. A notable example of this strategy is the 'direct amide cyclization' (DAC) method, which has been successfully used for the synthesis of 3,3-dimethylmorpholine-2,5-diones. uzh.chuzh.ch This method involves coupling 2,2-dimethyl-2H-azirin-3-amines with 2-hydroxyalkanoic acids to form the linear precursor, which then cyclizes. uzh.ch

Ester Bond Formation Followed by Cyclization

Alternatively, the initial step can be the formation of an ester bond between an α-amino acid and an α-hydroxy acid. This results in a linear precursor where the ester linkage is pre-formed. The final ring-closing step is then an intramolecular amidation. researchgate.net This approach is generally considered more efficient than the amide-first strategy. researchgate.netchemicke-listy.cz The cyclization often proceeds more readily due to the favorable geometry of the precursor for amide bond formation. This strategy is exemplified by the cyclization of O-(α-aminoacyl)-α-hydroxycarboxylic acids. researchgate.net

Key Cyclization Strategies for Morpholine-2,5-dione Formation

Several specific chemical reactions have been developed and optimized to facilitate the crucial cyclization step in morpholine-2,5-dione synthesis. These methods are broadly applicable and can be adapted for the synthesis of a wide range of substituted derivatives, including 3,3-dimethylmorpholine-2,5-dione.

Cyclization of N-(α-Haloacyl)-α-Amino Acid Salts

One of the most common and highest-yielding methods for synthesizing morpholine-2,5-diones involves the intramolecular cyclization of N-(α-haloacyl)-α-amino acid salts. researchgate.netresearchgate.net This two-step process begins with the acylation of an amino acid with an α-haloacyl halide (e.g., chloroacetyl chloride or bromopropionyl bromide) under basic conditions, such as the Schotten-Baumann reaction, to form the N-(α-haloacyl)-α-amino acid intermediate. researchgate.netacs.orgnih.gov This intermediate is then treated with a base, which deprotonates the carboxylic acid, and the resulting carboxylate anion acts as an internal nucleophile, displacing the halide to form the six-membered ring. researchgate.netresearchgate.net

While this method is often efficient in terms of yield, it can lead to some degree of racemization if optically active amino acids are used. researchgate.netresearchgate.net The reaction is typically performed in a high-boiling point solvent like dimethylformamide (DMF) under dilute conditions to favor intramolecular cyclization over intermolecular polymerization. acs.orgnih.gov

Table 1: Synthesis of Morpholine-2,5-diones via Cyclization of N-(α-Haloacyl)-α-Amino Acids

Amino Acid Precursorα-Haloacyl HalideBaseSolventTemperature (°C)Yield (%)Reference
LeucineChloroacetyl chlorideNaHCO₃DMF6055 nih.gov
IsoleucineChloroacetyl chlorideNaHCO₃DMF6050 nih.gov
ValineChloroacetyl chlorideNaHCO₃DMF6046 nih.gov
PhenylalanineChloroacetyl chlorideNaHCO₃DMF6045 nih.gov
Aspartic acid (OBzl)Chloroacetyl chlorideNaHCO₃DMF6064 nih.gov
Lysine (Z)Chloroacetyl chlorideNaHCO₃DMF6069 nih.gov
Serine (tBu)Chloroacetyl chlorideNaHCO₃DMF6061 nih.gov

Intramolecular Transesterification of N-(α-Hydroxyacyl)-α-Amino Acid Esters

This method involves the synthesis of a linear precursor, an N-(α-hydroxyacyl)-α-amino acid ester, which is then cyclized. researchgate.net The process starts with the condensation of an α-amino acid sodium salt with an α-hydroxy ester to produce an N-(α-hydroxyacyl)-α-amino acid. researchgate.net This product is then esterified, for example, with ethanol. The final step is an acid-catalyzed cyclization of the resulting N-(α-hydroxyacyl)-α-amino acid ethyl ester, which proceeds via an intramolecular transesterification to yield the morpholine-2,5-dione. researchgate.net This method is particularly useful for preparing optically active products. researchgate.net

Cyclization of O-(α-Aminoacyl)-α-Hydroxycarboxylic Acids

This strategy falls under the "ester bond first" approach. It begins with the preparation of a linear depsipeptide, an O-(α-aminoacyl)-α-hydroxycarboxylic acid. researchgate.netresearchgate.net This precursor, which contains a pre-formed ester bond, is then induced to cyclize through the formation of an amide bond between the free amino group and the carboxylic acid. This intramolecular amidation is often more facile than the corresponding lactonization in the "amide first" approach, contributing to the efficiency of this route. researchgate.netchemicke-listy.cz

Direct Amide Cyclization Protocols

Direct amide cyclization is a prominent strategy for the formation of the morpholine-2,5-dione ring. This approach typically involves the intramolecular cyclization of a linear precursor that already contains the necessary ester and amide linkages in a nascent form. One of the key methods for synthesizing morpholine-2,5-diones is through the cyclization of N-(α-haloacyl)-α-amino acid salts. researchgate.netresearchgate.net This method is known for providing higher yields, although it can sometimes lead to racemization when optically active starting materials are used. researchgate.netresearchgate.net

Another effective direct amide cyclization protocol involves the coupling of 2,2-dimethyl-2H-azirin-3-amines with 2-hydroxyalkanoic acids to form a linear precursor, which then undergoes cyclization. uzh.ch This method has been specifically mentioned for the convenient synthesis of 3,3-dimethylmorpholine-2,5-diones. uzh.ch The reaction proceeds through the formation of an amide bond, leading to the heterocyclic dione (B5365651) structure.

Contemporary Synthetic Advancements

Recent progress in the synthesis of morpholine-2,5-diones has focused on optimizing reaction protocols to improve yields, simplify procedures, and utilize readily available starting materials.

Optimized Protocols from Natural Amino Acids

A significant advancement in the synthesis of morpholine-2,5-diones involves the use of natural amino acids as starting materials. nih.gov These protocols offer a sustainable and efficient route to these valuable compounds. A common two-step process begins with the reaction of an amino acid with an α-halogenated acyl halide to form an N-(α-haloacyl)-α-amino acid intermediate. nih.gov This intermediate is then cyclized to the desired morpholine-2,5-dione. nih.gov

Researchers have optimized this process for various hydrophobic amino acids, focusing on reaction conditions, bases, and purification methods to achieve high yields. nih.gov For instance, the synthesis of leucine-derived morpholine-2,5-dione has been optimized by studying different bases and solvent systems for both the acylation and cyclization steps. nih.gov

Table 1: Optimized Synthesis of Morpholine-2,5-diones (MDs) from Natural Amino Acids

Amino Acid Precursor Acylation Reagent Cyclization Base Solvent Yield (%) Reference
Leucine Chloroacetyl chloride Sodium Bicarbonate DMF 52 nih.gov
Isoleucine Chloroacetyl chloride Sodium Bicarbonate DMF Not specified nih.gov
Valine Chloroacetyl chloride Sodium Bicarbonate DMF Not specified nih.gov
Phenylalanine Chloroacetyl chloride Sodium Bicarbonate DMF Not specified nih.gov

Use of Specific Precursors (e.g., 2,2-dimethyl-2H-azirin-3-amines with 2-hydroxyalkanoic acids)

A specific and efficient method for the synthesis of 3,3-dimethylmorpholine-2,5-diones involves the reaction of 2,2-dimethyl-2H-azirin-3-amines with 2-hydroxyalkanoic acids. uzh.ch This approach leads to the formation of a linear precursor that subsequently cyclizes to the target molecule. The use of these particular precursors allows for the direct construction of the 3,3-dimethyl substituted morpholine-2,5-dione ring system. uzh.ch This method is highlighted as a convenient route to these specific derivatives. uzh.ch

Asymmetric Synthesis of Chiral Morpholine-2,5-dione Frameworks

The development of asymmetric methods to produce chiral morpholine-2,5-diones is of great interest for applications in medicinal chemistry and materials science. These strategies aim to control the stereochemistry at the chiral centers of the morpholine (B109124) ring.

Stereocontrolled Approaches and Chiral Catalyst Development

Stereocontrolled approaches to chiral morpholine-2,5-dione frameworks often involve the use of chiral catalysts or chiral auxiliaries to guide the formation of the desired stereoisomer. While this compound itself is achiral, the principles of asymmetric synthesis are crucial for creating its chiral analogues.

One notable advancement is the asymmetric hydrogenation of unsaturated morpholine precursors. This method can produce chiral morpholines with high enantioselectivity. The development of specific chiral catalysts, such as those based on rhodium complexes with chiral bisphosphine ligands, has been instrumental in the success of these transformations. These catalysts create a chiral environment that directs the hydrogenation to one face of the double bond, resulting in a high excess of one enantiomer.

Table 2: Asymmetric Hydrogenation for the Synthesis of Chiral Morpholines

Substrate Catalyst Enantiomeric Excess (ee) Reference
N-protected dehydromorpholine Rhodium complex with chiral bisphosphine ligand up to 99% Not specified in provided context

The development of such catalysts and stereocontrolled methodologies continues to be an active area of research, paving the way for the efficient and selective synthesis of a wide range of chiral morpholine-2,5-dione frameworks.

Chemical Reactivity and Transformation Pathways of Morpholine 2,5 Diones

Ring-Opening Polymerization (ROP) for Polydepsipeptide Synthesis

Ring-opening polymerization (ROP) of morpholine-2,5-diones (MDs) is a key method for producing polydepsipeptides (PDPs). acs.orgacs.org These polymers are attractive for biomedical applications due to their biodegradability and the presence of both ester and amide linkages, which can influence their mechanical and thermal properties. nih.govresearchgate.net The ROP of 3,3-dimethylmorpholine-2,5-dione, a specific derivative, follows general principles established for this class of monomers, though with its own unique characteristics.

Polymerization Mechanisms and Kinetics

The ring-opening polymerization of morpholine-2,5-diones can proceed through several mechanisms, largely dependent on the type of initiator and catalyst used. The process essentially involves the cleavage of the ester bond within the six-membered ring, leading to the formation of a linear polymer chain.

Kinetic studies of the ROP of various alkyl-substituted morpholine-2,5-diones have shown that the polymerization rate can be influenced by factors such as monomer concentration, initiator concentration, and temperature. For instance, in organocatalyzed systems, the polymerization rate has been observed to decrease at higher monomer conversions, which may be attributed to side reactions like transesterification. researchgate.net The kinetics can also suggest the operation of concurrent polymerization mechanisms, which are influenced by the components of the catalytic system. researchgate.net

Catalytic Systems for ROP (e.g., Organotin Catalysts, Metal Complexes)

A variety of catalytic systems have been employed for the ROP of morpholine-2,5-diones, with the goal of achieving high conversion rates and good control over the polymer's molecular weight and structure.

Organotin Catalysts: Stannous octoate, also known as tin(II) 2-ethylhexanoate (B8288628) (Sn(Oct)₂), is a widely used catalyst for the ROP of lactones and has also been applied to the polymerization of morpholine-2,5-diones. acs.orgresearchgate.netatlantis-press.comutwente.nl It is typically used in bulk polymerizations at elevated temperatures. acs.org However, the use of Sn(Oct)₂ can lead to side reactions and limited control over the polymerization. acs.org Other organotin compounds, such as those with the general formula R₂SnX₂, have been investigated. nih.govrsc.org For example, reactions with compounds where R is a phenyl or butyl group and X is an isopropoxy or dimethylamino group have shown that while ring-opening occurs, the polymerization can be terminated by the formation of stable, kinetically-inert organotin products. nih.govrsc.org

Catalyst SystemDescription
Stannous Octoate (Sn(Oct)₂) ** A common metal-based catalyst for ROP, often used in bulk at high temperatures. acs.orgresearchgate.netutwente.nl
Organotin Compounds (R₂SnX₂) **While capable of initiating ring-opening, these can lead to termination and the formation of stable byproducts. nih.govrsc.org
Organocatalytic Systems Often binary systems, such as DBU/thiourea (B124793), that can provide better control over polymerization. acs.orgacs.org

Metal Complexes: Discrete metal complexes have also been explored as catalysts. For instance, yttrium complexes with amino-alkoxy-bis(phenolate) ligands have been used as initiators for the ROP of 3,6-dimethyl-2,5-morpholinedione, providing insights into the polymerization mechanism. rsc.org

Organocatalytic Systems: More recently, organocatalytic systems have gained attention for the ROP of morpholine-2,5-diones because they can offer better control and avoid metal contamination in the final polymer. acs.org Binary systems, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) combined with a thiourea cocatalyst, have been shown to be effective for the rapid and controlled ROP of these monomers. acs.orgacs.org The use of a cocatalyst like thiourea is often crucial for achieving good control over the polymerization. acs.org

Copolymerization with Lactones and Lactides

To tailor the properties of the resulting polymers, this compound can be copolymerized with other cyclic esters, such as lactones and lactides. acs.orgacs.orgutwente.nl This approach allows for the incorporation of different monomer units into the polymer backbone, thereby modifying properties like degradability, mechanical strength, and thermal characteristics. acs.org

For example, the copolymerization of morpholine-2,5-diones with L-lactide has been successfully achieved using catalysts like stannous octoate. atlantis-press.com The resulting copolymers, poly(L-lactide-co-morpholine-2,5-dione), exhibit properties that are dependent on the ratio of the two monomers in the polymer chain. atlantis-press.com Similarly, copolymerization with ε-caprolactone has been investigated, leading to copolymers with a random distribution of the different monomer units. utwente.nl The crystallinity and melting point of these copolymers are influenced by the proportion of the depsipeptide units. utwente.nl

MonomerCopolymerKey Findings
L-lactide Poly(L-lactide-co-morpholine-2,5-dione)The properties of the copolymer are influenced by the monomer feed ratio. atlantis-press.com
ε-caprolactone Poly(ε-caprolactone-co-morpholine-2,5-dione)Copolymers show a random monomer distribution and properties like crystallinity depend on the composition. utwente.nl

Challenges in Polymerization Efficiency and Molecular Weight Control

Despite the progress in polymerizing morpholine-2,5-diones, several challenges remain, particularly concerning polymerization efficiency and the control of the polymer's molecular weight.

Traditionally, the ROP of these monomers has been conducted in bulk at high temperatures, often with metal-based catalysts. acs.orgacs.org These conditions can lead to poor control over the polymerization process and result in polymers with broad molecular weight distributions. acs.orgacs.org Side reactions, such as backbiting and transesterification, are more prevalent at high temperatures and can limit the final molecular weight and the fidelity of the polymer chain ends. acs.org

Achieving high molecular weight polymers can be difficult. For instance, with some metal catalysts, only low molecular weight oligomers are obtained. nih.gov The choice of catalyst is critical; for example, while Sn(Oct)₂ can produce polymers, it often does so with limited control. acs.org Organocatalytic systems have shown promise in overcoming some of these challenges by allowing for polymerization under milder conditions and providing better control over the molecular weight and dispersity of the resulting polymers. acs.orgacs.org However, even with these systems, factors like the monomer-to-initiator ratio and the presence of cocatalysts are crucial for achieving the desired outcome. researchgate.netacs.org

Chemical Modifications and Derivatization

Beyond polymerization, the morpholine-2,5-dione (B184730) ring can undergo other chemical transformations. These modifications can introduce new functional groups and alter the chemical properties of the molecule, opening up possibilities for different applications.

Thionation Reactions to Sulfur Analogues

Oxidative Imidation Reactions for Functionalization

Oxidative imidation, a type of C-H functionalization, is a powerful tool in organic synthesis for the formation of carbon-nitrogen bonds. In the context of this compound, the most likely site for such a reaction would be the C-6 methylene (B1212753) group, which is adjacent to the ring oxygen and alpha to the ester carbonyl. However, direct literature on the oxidative imidation of 3,3-dialkylmorpholine-2,5-diones is not extensively documented. Nevertheless, the principles of this transformation can be inferred from studies on related heterocyclic systems, such as morpholin-2-ones.

Research on N-aryl morpholin-2-ones has demonstrated that oxidative C-H/N-H coupling reactions can be achieved, for instance, through electrochemical methods. mdpi.com These reactions typically involve the generation of a reactive intermediate, such as an N-acyliminium ion, at the C-3 position, followed by the addition of a nucleophile. While this occurs at a different position and on a slightly different ring system, it establishes the possibility of C-H functionalization adjacent to a heteroatom within the morpholine (B109124) scaffold.

For this compound, a hypothetical oxidative imidation at the C-6 position would likely require a catalyst, such as a transition metal complex, and an appropriate nitrogen source. The reaction would proceed via the abstraction of a hydrogen atom from the C-6 position, followed by the introduction of an imide-containing group. The success of such a reaction would be contingent on the selective activation of the C-6 C-H bond over other potentially reactive sites in the molecule.

Table 1: Hypothetical Oxidative Imidation of this compound

SubstrateReagentsPotential Product
This compoundOxidant, Nitrogen Source (e.g., Phthalimide), Catalyst3,3-Dimethyl-6-(1,3-dioxoisoindolin-2-yl)morpholine-2,5-dione

Reactions with Organometallic Reagents

The reaction of this compound with organometallic reagents, such as Grignard reagents (RMgX) and organolithium reagents (RLi), is expected to be multifaceted due to the presence of two distinct carbonyl groups (an ester and an amide) and an acidic N-H proton.

The primary and most rapid reaction is anticipated to be the deprotonation of the amide nitrogen by the strongly basic organometallic reagent. libretexts.org The N-H proton of the amide is the most acidic proton in the molecule and will readily react with Grignard or organolithium reagents in an acid-base reaction to form a metalated morpholine-2,5-dione salt and the corresponding alkane from the organometallic reagent. This initial acid-base chemistry would consume one equivalent of the organometallic reagent.

Following deprotonation, the nucleophilic addition of a second equivalent of the organometallic reagent to one of the carbonyl groups can occur. The chemoselectivity of this addition is a key consideration. Generally, esters are more reactive towards nucleophilic attack by organometallic reagents than amides. Therefore, it is likely that the ester carbonyl at the C-5 position would be the preferential site of attack.

The reaction of a Grignard reagent with an ester typically proceeds via a double addition mechanism. masterorganicchemistry.com The initial nucleophilic addition to the ester carbonyl would lead to the formation of a tetrahedral intermediate. This intermediate would then collapse, expelling the alkoxy group and forming a ketone. This newly formed ketone is also reactive towards the Grignard reagent and would undergo a second nucleophilic addition to yield a tertiary alcohol upon acidic workup. In the case of this compound, this would result in the opening of the ring.

Table 2: Predicted Reaction of this compound with a Grignard Reagent

StepReactantsIntermediate/ProductDescription
1This compound + 1 eq. RMgXMagnesium salt of the morpholine-2,5-dioneAcid-base reaction; deprotonation of the N-H group.
2Magnesium salt + 1 eq. RMgXTetrahedral intermediate at C-5Nucleophilic addition to the ester carbonyl.
3Tetrahedral intermediateRing-opened ketoneElimination of the alkoxy group and ring cleavage.
4Ring-opened ketone + 1 eq. RMgXTertiary alcohol (after workup)Second nucleophilic addition to the ketone.

This table outlines the expected reaction sequence based on the established reactivity of esters and amides with organometallic reagents. The actual outcome may vary depending on the specific reaction conditions and the nature of the organometallic reagent.

Recent studies on the chemoselective acylation of Grignard reagents with amides have shown that N-C cleavage can be achieved under certain conditions, suggesting that the amide bond is not entirely unreactive. nsf.govresearchgate.net However, in the context of an intramolecular competition with a more electrophilic ester group and the presence of an acidic N-H proton, the reaction pathway described above is the most probable.

Investigation of Reaction Mechanisms and Intermediates

Mechanistic Studies of Cyclization Reactions

The formation of the 3,3-dimethylmorpholine-2,5-dione ring is a critical step in its synthesis, typically proceeding from an acyclic precursor. The mechanistic pathways of this cyclization are of great interest for improving reaction efficiency and purity of the final product.

The most common and efficient route to morpholine-2,5-diones involves the intramolecular cyclization of N-(haloacetyl)-α-amino acids. nih.gov In the case of this compound, the precursor would be N-(chloroacetyl)-α,α-dimethylglycine. The reaction is believed to proceed via an intramolecular SN2 (bimolecular nucleophilic substitution) mechanism.

A general scheme for this pathway is presented below:

Scheme 1: Proposed intramolecular SN2 cyclization for the formation of this compound.

The reaction is typically carried out in a suitable solvent, and the choice of base and reaction conditions can influence the reaction rate and yield. nih.gov

While the direct intramolecular SN2 pathway is the most cited mechanism for the formation of morpholine-2,5-diones from N-(haloacetyl)-α-amino acids, the potential involvement of other reactive intermediates, such as oxazolones and oxonium ions, warrants consideration, particularly under different reaction conditions or with alternative starting materials.

Oxazolone (B7731731) Intermediates: 5(4H)-Oxazolones are known to be reactive intermediates in peptide synthesis and can be formed from N-acylated amino acids. It is conceivable that under certain conditions, the N-(chloroacetyl)-α,α-dimethylglycine precursor could cyclize to form a transient oxazolone derivative. However, the subsequent conversion of this oxazolone to this compound would require a rearrangement or further reaction steps, and there is currently no direct evidence in the reviewed literature to support this as a primary pathway for the synthesis of this specific compound.

Oxonium Ion Intermediates: An oxonium ion is a cation featuring a positively charged oxygen atom with three bonds. In the context of the cyclization reaction, the formation of an oxonium ion intermediate is less likely under the standard basic conditions used for the intramolecular SN2 reaction. However, if the reaction were to be conducted under acidic conditions, protonation of the carbonyl oxygen of the acetyl group could potentially lead to the formation of a transient species with oxonium ion character, which might influence the cyclization pathway. Again, there is no direct experimental evidence from the provided search results to substantiate the involvement of a distinct oxonium ion intermediate in the primary synthesis of this compound.

Mechanistic Aspects of Ring-Opening Polymerization

This compound is a monomer that can undergo ring-opening polymerization (ROP) to produce polydepsipeptides, which are polymers with alternating ester and amide linkages in their backbone. Understanding the mechanism of ROP is essential for controlling the polymer's molecular weight, dispersity, and end-group functionality.

The ring-opening polymerization of morpholine-2,5-diones can be initiated by various species, including organocatalysts and metal-based catalysts. nih.govresearchgate.netresearchgate.net A common and well-studied method involves the use of an organocatalytic system, often a combination of a strong organic base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) or 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD), and an alcohol initiator, like benzyl (B1604629) alcohol. researchgate.net

Initiation: The initiation step is believed to involve the activation of both the monomer and the initiator by the catalyst. The organic base deprotonates the alcohol initiator, increasing its nucleophilicity. Concurrently, the catalyst can interact with the monomer, potentially through hydrogen bonding, making the carbonyl groups more susceptible to nucleophilic attack. The activated initiator then attacks one of the carbonyl carbons of the this compound ring, leading to the opening of the ring and the formation of a linear monomeric unit with a reactive propagating end.

Propagation: The propagation phase involves the sequential addition of monomer units to the growing polymer chain. The newly formed hydroxyl or amine terminus of the opened monomer unit, activated by the catalyst, attacks another monomer molecule. This process repeats, leading to the elongation of the polymer chain. The general mechanism for organocatalyzed ROP is a coordinated process where the catalyst plays a crucial role in facilitating each monomer addition. acs.org

The table below summarizes the key components and their proposed roles in the ROP of morpholine-2,5-diones.

ComponentRole in Ring-Opening Polymerization
This compound Monomer
Organocatalyst (e.g., DBU, TBD) Activates the initiator and monomer
Initiator (e.g., Benzyl Alcohol) Starts the polymer chain growth
Co-catalyst (e.g., Thiourea) Can enhance control over polymerization

In an ideal living polymerization, termination and side reactions are absent. However, in the ROP of morpholine-2,5-diones, certain side reactions can occur, affecting the structure and properties of the resulting polymer.

Transesterification: One of the most significant side reactions is transesterification. This can be either an intermolecular or intramolecular process. Intermolecular transesterification involves the attack of a propagating chain on the ester linkage of another polymer chain, leading to a scrambling of chain lengths and a broadening of the molecular weight distribution. Intramolecular transesterification, or "backbiting," can lead to the formation of cyclic oligomers. These side reactions become more prominent at higher monomer conversions and elevated temperatures. researchgate.net

Termination: Termination of the polymerization can occur through various mechanisms, including the reaction of the propagating chain end with impurities in the reaction mixture or through catalyst deactivation. In some cases, the polymerization may reach an equilibrium between the polymer and the monomer, effectively halting further chain growth. The formation of kinetically inert products can also lead to termination. nih.gov

Mechanistic Insights into Asymmetric Transformations

Asymmetric transformations are crucial for the synthesis of chiral molecules with specific biological activities. While there is a lack of specific studies on the asymmetric transformations of this compound in the provided search results, general principles from the asymmetric synthesis of other morpholine (B109124) derivatives can provide mechanistic insights. organic-chemistry.orgnih.gov

The key to a successful asymmetric transformation lies in the ability of a chiral catalyst to differentiate between two enantiotopic faces or groups of the substrate, leading to the preferential formation of one enantiomer. In the context of reactions involving the morpholine-2,5-dione (B184730) ring, this could involve, for example, the enantioselective opening of the ring or an asymmetric modification of the ring itself.

Mechanistically, the catalyst and the substrate form a diastereomeric complex. The steric and electronic interactions within this complex dictate the stereochemical outcome of the reaction. For instance, in a hypothetical asymmetric reduction of one of the carbonyl groups, a chiral catalyst would bind to the substrate in a specific orientation, shielding one face of the carbonyl group from the reducing agent and allowing attack from the less hindered face. Hydrogen bonding and other non-covalent interactions between the catalyst and the substrate are often critical for achieving high levels of stereocontrol. nih.gov While specific examples for this compound are not available, the principles of catalyst-controlled asymmetric synthesis provide a framework for designing such transformations. rsc.orgmdpi.com

Advanced Research Directions and Future Outlook in 3,3 Dimethylmorpholine 2,5 Dione Chemistry

Design of Novel Catalytic Systems for Enhanced Reactivity and Selectivity

A primary objective in the utilization of 3,3-Dimethylmorpholine-2,5-dione, particularly as a monomer for polymerization, is the development of highly active and selective catalysts. Current research is moving beyond traditional catalysts to explore more sophisticated systems that offer precise control over the polymerization process, leading to polymers with predictable molecular weights and low dispersity.

One promising avenue of research is the use of well-defined metal-organic catalysts. For instance, discrete metal complexes, such as those based on zinc and magnesium, have been investigated for the ring-opening polymerization (ROP) of related cyclic esters and lactones. The application of similar catalytic systems to this compound could offer enhanced control over the resulting polymer architecture. The design of these catalysts often involves the use of sterically demanding ligands to fine-tune the catalytic activity and selectivity.

Another area of intense investigation is the development of organocatalysts for the ROP of morpholine-2,5-diones. Organocatalysts, which are small organic molecules, offer several advantages over their metal-based counterparts, including lower toxicity and greater tolerance to functional groups. For example, bifunctional catalysts combining a hydrogen-bond donor (like a urea (B33335) or thiourea (B124793) moiety) with a basic site have shown considerable promise in promoting the controlled polymerization of various cyclic monomers. The application of such systems to this compound is a key area for future exploration.

Catalyst TypePotential Advantages for this compound PolymerizationRepresentative Examples (from related systems)
Metal-Organic CatalystsHigh activity, precise control over polymer molecular weight and architecture.Zinc-based complexes, Magnesium-based complexes
OrganocatalystsLower toxicity, tolerance to functional groups, potential for stereocontrol.Bifunctional thiourea/amine catalysts, N-Heterocyclic carbenes

Development of Greener and More Sustainable Synthetic Protocols

The principles of green chemistry are increasingly influencing the synthetic routes to and the polymerization of this compound. Future research will prioritize the development of protocols that minimize waste, reduce energy consumption, and utilize renewable resources.

One key focus is the development of solvent-free or "on-water" synthetic and polymerization methods. Conducting reactions in the absence of volatile organic solvents significantly reduces the environmental impact. For the synthesis of the monomer itself, researchers are exploring enzymatic and chemoenzymatic routes that can proceed under mild conditions.

In the context of polymerization, solvent-free melt polymerization is an attractive green alternative to solution polymerization. This technique involves heating the monomer above its melting point in the presence of a catalyst. While effective, challenges such as controlling the exothermicity of the reaction and achieving high molecular weights for the resulting polymers need to be addressed through further research.

Furthermore, the development of recyclable catalysts is a cornerstone of sustainable chemistry. Immobilizing catalysts on solid supports or using catalysts that can be easily separated from the reaction mixture through precipitation or filtration will be crucial for the economic and environmental viability of large-scale production of polymers from this compound.

Computational Design and Prediction of Novel Morpholine-2,5-dione (B184730) Derivatives

Computational chemistry and molecular modeling are emerging as indispensable tools for accelerating the discovery and development of new materials based on the morpholine-2,5-dione scaffold. By simulating the properties and behavior of molecules at the atomic level, researchers can predict the characteristics of novel derivatives of this compound before they are synthesized in the laboratory.

Density Functional Theory (DFT) calculations can be employed to predict the reactivity of different morpholine-2,5-dione monomers and the thermodynamic feasibility of their polymerization. These calculations can also provide insights into the electronic and structural properties of the resulting polymers, such as their conformational preferences and potential for degradation.

Molecular dynamics (MD) simulations offer a powerful method for predicting the macroscopic properties of polymers derived from this compound. By simulating the interactions of polymer chains with each other and with their environment, MD can be used to estimate properties such as the glass transition temperature, mechanical strength, and permeability to small molecules. This predictive capability is invaluable for the rational design of new materials for specific applications.

Computational MethodApplication in this compound ResearchPredicted Properties
Density Functional Theory (DFT)Predicting monomer reactivity, polymerization thermodynamics, and polymer electronic structure.Reaction energies, bond dissociation energies, electronic band gaps.
Molecular Dynamics (MD)Simulating the bulk properties of polymers derived from this compound.Glass transition temperature, mechanical moduli, diffusion coefficients.

Exploration of New Chemical Transformations and Reactivity Profiles

While the ring-opening polymerization of this compound is a primary area of interest, future research will undoubtedly delve deeper into the exploration of its broader chemical reactivity. The unique combination of ester and amide functionalities within a constrained cyclic structure opens up possibilities for a variety of chemical transformations.

One area for future investigation is the selective modification of the morpholine-2,5-dione ring. For instance, developing reactions that can selectively cleave the ester or amide bond would provide access to a range of functionalized linear molecules that could serve as building blocks for other complex structures. The development of orthogonal protection and deprotection strategies for the different functional groups within the molecule would be a significant enabling technology in this regard.

Another exciting frontier is the use of this compound as a scaffold for the synthesis of novel heterocyclic systems. By strategically introducing reactive sites onto the carbon backbone or the nitrogen atom, it may be possible to use this compound as a starting material for the construction of more complex, biologically active molecules.

The exploration of the reactivity of the C-H bonds in the molecule, particularly at the position adjacent to the nitrogen, could also lead to new synthetic methodologies. The development of catalytic C-H activation/functionalization reactions would provide a direct route to a wide array of substituted morpholine-2,5-diones with novel properties and potential applications.

Q & A

Q. What are the standard synthetic routes for 3,3-Dimethylmorpholine-2,5-dione, and how can reaction progress be monitored experimentally?

  • Methodological Answer : Enzymatic ring-opening polymerization (ROP) is a widely used method for synthesizing morpholine-dione derivatives. For example, similar compounds like 3(S)-sec-butylmorpholine-2,5-dione are synthesized via enzymatic ROP using carbazolyldiamine and tetrachloromonospirophosphazene in tetrahydrofuran (THF) with triethylamine as a base. Reaction progress is monitored via thin-layer chromatography (TLC) to confirm product formation . Purification typically involves column chromatography, and intermediates are characterized using spectroscopic methods (e.g., 1^1H-NMR, IR) .

Q. What spectroscopic and crystallographic techniques are recommended for characterizing this compound?

  • Methodological Answer : Infrared (IR) spectroscopy identifies functional groups like carbonyl (C=O) stretches in the 1700–1750 cm1^{-1} range. 1^1H-NMR confirms methyl group resonances (δ ~1.3–1.5 ppm for CH3_3) and morpholine ring protons (δ ~3.5–4.5 ppm). X-ray crystallography, as demonstrated for 3-phenyltetrahydrofuran-2,5-dione, provides precise bond lengths and angles (e.g., C=O bond ~1.20 Å) and hydrogen-bonding networks . Elemental analysis ensures purity (>95%) .

Advanced Research Questions

Q. How can computational methods like DFT optimize the molecular geometry and predict vibrational modes of this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d) level predict optimized 3D structures, vibrational frequencies, and molecular orbitals. For instance, vibrational modes of 4-fluoro-4-methylheptane-3,5-dione were analyzed using frequency calculations, with results visualized via 3D interactive platforms . Discrepancies between experimental and computed data (e.g., <5% error in bond angles) should be resolved by refining basis sets or considering solvent effects .

Q. What strategies enable functionalization of this compound to synthesize novel derivatives for biomedical applications?

  • Methodological Answer : Reacting the morpholine-dione core with electrophilic agents (e.g., malonic acid, phosphorous oxychloride) introduces functional groups. For example, 4-hydroxy-2-methylenepyrano[3,2-c]chromene-2,5-dione derivatives are synthesized via acetylation and cyclization, yielding coumarin-based compounds with 56–82% efficiency. Post-functionalization steps (e.g., hydrolysis, cyclization with diamines) require careful stoichiometric control and reflux conditions .

Q. How should researchers address contradictions in thermal stability data reported for morpholine-dione derivatives?

  • Methodological Answer : Divergent thermal stability results (e.g., decomposition temperatures varying by >20°C) may arise from differences in sample purity or analytical methods. Thermogravimetric analysis (TGA) under inert atmospheres (N2_2 or Ar) at 10°C/min heating rates provides reproducible data. Cross-validate with differential scanning calorimetry (DSC) to detect melting points and phase transitions . For example, dihydro-3,3-dimethylfuran-2,5-dione shows a melting point of ~120°C, with decomposition above 200°C .

Notes

  • Structural analogs like succinic anhydride (oxolane-2,5-dione) provide comparative insights into reactivity and nomenclature .
  • Advanced studies should integrate experimental and computational data to resolve ambiguities in molecular behavior.

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